molecular formula C15H18N4O B4736154 Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- CAS No. 3601-87-4

Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)-

Cat. No.: B4736154
CAS No.: 3601-87-4
M. Wt: 270.33 g/mol
InChI Key: RLWIDVQWKHKMON-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a piperazine ring substituted with a methoxyphenyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-20-14-5-2-4-13(12-14)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWIDVQWKHKMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189577
Record name Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3601-87-4
Record name Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003601874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves the condensation of appropriate aldehydes with acetophenones in the presence of alkali. For this compound, the reaction of 4-triazolomethoxybenzaldehyde with 5-acetyl-1,3-dimethylbarbituric acid can be employed . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: Industrial production of pyrimidine derivatives may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed: The major products depend on the specific reaction and conditions. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- involves its interaction with specific molecular targets. It can inhibit enzymes or receptors critical for cellular processes. For instance, it may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate access and subsequent catalysis . The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Uniqueness: Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl group enhances its potential as a therapeutic agent by improving its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)-
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Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)-

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